molecular formula C11H14N4O3 B1492148 Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate CAS No. 2098086-07-6

Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1492148
CAS No.: 2098086-07-6
M. Wt: 250.25 g/mol
InChI Key: LEYJFYANNWBRSG-UHFFFAOYSA-N
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Description

Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted at the 6-position with a 3-oxopiperazine moiety and at the 3-position with an ethyl ester group. This compound is likely of interest in medicinal chemistry as a scaffold for drug discovery, given the prevalence of pyridazine and piperazine derivatives in pharmaceuticals .

Properties

IUPAC Name

ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-2-18-11(17)8-3-4-9(14-13-8)15-6-5-12-10(16)7-15/h3-4H,2,5-7H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYJFYANNWBRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyridazine ring.

  • Nucleophilic Substitution: This step introduces the 3-oxopiperazin-1-yl group into the pyridazine ring.

  • Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the pyridazine ring or the piperazine moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate features a pyridazine ring substituted with an ethyl ester and a piperazine moiety. The presence of the 3-oxopiperazin-1-yl group enhances its pharmacological properties. The synthesis typically involves multi-step organic reactions that incorporate piperazine derivatives into pyridazine frameworks, allowing for the fine-tuning of biological activity.

Anti-Tubercular Activity

Research indicates that compounds similar to this compound exhibit promising anti-tubercular properties. For instance, derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis, with some exhibiting low micromolar IC50 values, indicating potent antibacterial activity .

Modulators of Janus Kinase (JAK) Activity

Recent studies have identified pyridazine derivatives as potential modulators of Janus kinases, particularly tyrosine kinase 2 (TYK2). These compounds may have therapeutic implications for diseases where JAK signaling is dysregulated, such as autoimmune disorders .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Molecular docking studies suggest that it can interact with key enzymes involved in cancer cell proliferation and survival, making it a candidate for further development in oncology .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes associated with bacterial resistance mechanisms, enhancing its efficacy against resistant strains .
  • Cell Signaling Modulation : It may modulate cell signaling pathways by interacting with receptors involved in inflammation and immune responses .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
Study AAnti-tubercular activityDemonstrated significant inhibition of M. tuberculosis with low IC50 values.
Study BJAK modulationIdentified as a potential inhibitor of TYK2, showing promise in treating autoimmune diseases.
Study CAnticancer effectsExhibited cytotoxicity against various cancer cell lines through enzyme inhibition pathways.

Mechanism of Action

The mechanism by which Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Variations on the Piperazine/Piperidine Ring

Compound Name Substituent on Pyridazine (Position 6) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate 3-Oxopiperazin-1-yl C₁₂H₁₆N₄O₃ 264.28 (calculated) Ketone group in piperazine enhances polarity and hydrogen-bonding potential.
Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate 3-Methylpiperidin-1-yl C₁₃H₁₉N₃O₂ 249.31 Methyl group increases lipophilicity; no ketone, reducing polarity.
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate 4-Hydroxypiperidin-1-yl C₁₂H₁₇N₃O₃ 251.28 (calculated) Hydroxyl group improves solubility; stereochemistry may influence binding.
Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate (R)-3-Hydroxypyrrolidin-1-yl C₁₂H₁₇N₃O₃ 251.28 (calculated) Five-membered pyrrolidine ring with chiral hydroxyl; compact structure.

Key Observations :

  • The 3-oxopiperazine substituent in the target compound distinguishes it from analogs with saturated piperidine or pyrrolidine rings. The ketone group may confer stronger intermolecular interactions (e.g., with enzymes or receptors) compared to hydroxyl or methyl groups .
  • Lipophilicity : Methyl-substituted analogs (e.g., 3-methylpiperidine derivative ) exhibit higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
  • Stereochemical Impact : The (R)-configured 3-hydroxypyrrolidine derivative highlights the role of stereochemistry in modulating biological activity, though specific data on enantioselectivity are unavailable.

Ester Group and Pyridazine Core Modifications

Compound Name Ester Group Pyridazine Modifications Molecular Weight (g/mol) Notable Properties
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate Ethyl Imidazo[1,2-b]pyridazine fused ring 307.35 (calculated) Increased aromaticity; potential for π-π interactions.
Methyl 6-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridazine-3-carboxylate Methyl Pyrrolo[2,3-c]pyridine fused ring 271.08 (calculated) Rigid fused-ring system; ketone and methyl groups alter electronic properties.
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate Ethyl Trifluoromethyl substituents 452.27 (calculated) Electron-withdrawing CF₃ groups enhance stability and metabolic resistance.

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl-substituted analog demonstrates how electronegative groups can alter electronic density, impacting reactivity and interaction with hydrophobic binding pockets.

Biological Activity

Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O3C_{12}H_{14}N_{4}O_{3}. Its structure includes a pyridazine ring substituted with a piperazine moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the potential of derivatives of pyridazine compounds in exhibiting antimicrobial properties. For instance, compounds structurally related to this compound have shown significant activity against Mycobacterium tuberculosis. In a study evaluating various derivatives, some exhibited IC50 values as low as 1.35 μM, indicating potent anti-tubercular effects .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed using human embryonic kidney cells (HEK-293). Results indicated that the compound exhibits low toxicity, making it a promising candidate for further development in therapeutic applications .

The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways associated with disease processes. For example, similar compounds have been shown to modulate sphingolipid metabolism, which is critical in various diseases including cancer and fibrosis .

Study on Anti-Tubercular Agents

A focused study synthesized several derivatives based on the pyridazine scaffold, including this compound. The study concluded that these compounds could serve as effective anti-tubercular agents due to their ability to inhibit the growth of Mycobacterium tuberculosis at low concentrations .

Pharmacokinetic Profiles

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetic profiles with good solubility and stability under physiological conditions. However, detailed studies are required to fully elucidate these aspects .

Data Summary

Biological Activity IC50 (μM) Tested Cell Line Remarks
Anti-tubercular activity1.35 - 2.18Mycobacterium tuberculosisPotent activity observed
Cytotoxicity>40HEK-293Low toxicity reported
Enzyme inhibitionTBDTBDMechanism involves sphingolipid modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate
Reactant of Route 2
Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate

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